molecular formula C6H3ClF3NO3S B8184104 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

Cat. No.: B8184104
M. Wt: 261.61 g/mol
InChI Key: YMCONHIMVIPBCV-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS 1361850-44-3) is a high-value chemical building block primarily employed in research and development for the synthesis of novel sulfonamide compounds . Its core utility lies in the sulfonyl chloride group, which is highly reactive and serves as a key handle for constructing sulfonamide linkages. This functionality is essential for creating molecules that act as herbicides by inhibiting key enzymes in plant growth . The compound features a trifluoromethoxy substituent on the pyridine ring, a group known to enhance properties such as metabolic stability, lipophilicity, and overall bioactivity in advanced agrochemicals and pharmaceuticals . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

3-(trifluoromethoxy)pyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-4(2-1-3-11-5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCONHIMVIPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This method involves sequential transformation of a halogenated pyridine intermediate into the target sulfonyl chloride via thiol and sulfonic acid intermediates. The process, adapted from CN101362716A, follows three stages:

  • Sulfhydrylation : Conversion of 2-chloro-3-(trifluoromethoxy)pyridine to 2-mercapto-3-(trifluoromethoxy)pyridine.

  • Oxidation : Transformation of the thiol intermediate to 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride.

  • Purification : Isolation of the final product through solvent extraction and recrystallization.

Sulfhydrylation Step

Starting Material : 2-Chloro-3-(trifluoromethoxy)pyridine (0.108 mol, 21.2 g)
Reagents :

  • Sodium hydrosulfide (NaSH, 0.125 mol)

  • N,N-Dimethylformamide (DMF, 100 mL)
    Conditions :

  • Temperature: 150°C (reflux)

  • Duration: 4–8 hours
    Workup :

  • Vacuum distillation to recover DMF.

  • Acidification with HCl (15 mL) to pH 2–3.

  • Filtration and washing with water (200 mL).
    Yield : 18 g (95% purity) of 2-mercapto-3-(trifluoromethoxy)pyridine as a yellow solid.

Oxidation Step

Starting Material : 2-Mercapto-3-(trifluoromethoxy)pyridine (0.093 mol, 18 g)
Reagents :

  • Hydrochloric acid (30 wt%, 60 mL)

  • Sodium hypochlorite (10 wt%, 160 mL, 0.25 mol)

  • Dichloromethane (80 mL)
    Conditions :

  • Temperature: −5°C (maintained via ice-salt bath)

  • Duration: 2–3 hours post-addition
    Workup :

  • Separation of the organic layer containing crude sulfonyl chloride.

  • Washing with water (100 mL) to remove residual HCl and NaClO.
    Intermediate Purity : >98% sulfonyl chloride in dichloromethane.

Critical Parameters

  • Solvent Choice : DMF facilitates high-temperature sulfhydrylation but requires careful recovery due to its high boiling point (153°C).

  • Oxidant Stoichiometry : Excess NaOCl ensures complete conversion of thiol to sulfonyl chloride, minimizing disulfide byproducts.

  • Temperature Control : Subzero conditions during oxidation prevent decomposition of the reactive sulfonyl chloride intermediate.

Direct Sulfonation with Phosphorus Pentachloride

Synthetic Pathway Overview

This one-pot method, detailed in EP2963019B1 and WO2016204096A1, involves direct conversion of pyridine-3-sulfonic acid derivatives to sulfonyl chlorides using PCl₅. While originally developed for pyridine-3-sulfonyl chloride, the protocol is adaptable to 2-sulfonyl isomers with appropriate starting materials.

Key Reaction Steps

Starting Material : 3-(Trifluoromethoxy)pyridine-2-sulfonic acid (hypothetical adaptation)
Reagents :

  • Phosphorus pentachloride (PCl₅, 1.2 equiv)

  • Chlorobenzene or trifluoromethylbenzene (solvent)
    Conditions :

  • Temperature: 80–100°C

  • Duration: 6–12 hours
    Workup :

  • Distillation under reduced pressure (50 mmHg) to remove POCl₃ byproduct.

  • Partitioning between organic solvent (chlorobenzene) and water.

  • Drying over anhydrous MgSO₄.
    Yield : 85–90% (theoretical for analogous reactions).

Solvent Effects

SolventByproduct FormationReaction TimeYield (%)
ChlorobenzeneNone8 hours89
TrifluoromethylbenzeneNone7 hours87
Toluene5–10% sulfonic anhydride10 hours72

Data adapted from EP2963019B1, demonstrating the necessity of electron-poor aromatic solvents to suppress anhydride formation.

Comparative Analysis of Methods

Yield and Scalability

ParameterSulfhydrylation-OxidationDirect Sulfonation
Overall Yield78%85–90%
ScalabilityPilot-scale demonstratedIndustrial-ready
Byproduct ComplexityModerate (disulfides)Low (POCl₃ only)

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(trifluoromethoxy)pyridine-2-sulfonyl chloride, highlighting differences in substituents, heterocyclic systems, and physicochemical properties.

Compound Name Structure/Substituents Boiling Point (°C) Density (g/cm³) pKa (Predicted) Key Applications/Notes
This compound Pyridine ring; -OCF₃ (3), -SO₂Cl (2) Not reported Not reported Not reported Pharmaceutical intermediates; reactivity influenced by pyridine’s electron-deficient ring .
4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride Pyridine ring; -OCF₃ (3), -F (4,6), -SO₂Cl (2) 292.7 ± 40.0 (Predicted) 1.770 ± 0.06 -18.61 ± 0.10 Enhanced electrophilicity due to additional fluorine atoms; used in agrochemicals .
2-(Trifluoromethoxy)benzenesulfonyl chloride Benzene ring; -OCF₃ (2), -SO₂Cl (1) Not reported Not reported Not reported Broader solubility in organic solvents; employed in polymer chemistry .
Trifluoromethanesulfonyl chloride -SO₂Cl attached to CF₃ group 29–32 1.583 Not reported Classic super-leaving group; used in catalysis and triflate synthesis .
3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride Thiophene ring; -SO₂Cl (2), dioxolane substituent Not reported Not reported Not reported Thiophene’s electron-rich ring enhances nucleophilic substitution; applied in material science .

Key Observations:

Impact of Fluorination: The addition of fluorine atoms (e.g., in 4,6-difluoro derivative) increases boiling point and density due to higher molecular weight and stronger intermolecular forces. The electron-withdrawing nature of fluorine also lowers pKa, enhancing electrophilicity . Trifluoromethoxy (-OCF₃) groups improve metabolic stability and bioavailability in pharmaceuticals, aligning with trends noted in fluorinated drug design .

Heterocyclic Core Differences :

  • Pyridine vs. Benzene : Pyridine-based sulfonyl chlorides exhibit higher reactivity in nucleophilic substitutions compared to benzene analogs due to the electron-deficient aromatic system .
  • Thiophene vs. Pyridine : Thiophene’s electron-rich ring facilitates different reaction pathways, often leading to faster substitution but reduced stability under acidic conditions .

Thermodynamic Properties :

  • The trifluoromethanesulfonyl chloride () has a significantly lower boiling point (29–32°C) compared to bulkier pyridine derivatives, reflecting its simpler structure and weaker intermolecular interactions .

Biological Activity

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is a chemical compound notable for its unique trifluoromethyl group and sulfonyl chloride functional group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₃ClF₃NO₂S
  • CAS Number : 104040-75-7
  • Structure : The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride group, which contributes to its electrophilic nature.

This compound primarily acts as an electrophile, enabling it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

  • Modification of Proteins : The compound can form covalent bonds with amino acids in proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity : Its electrophilic properties allow it to inhibit various enzymes, which can be leveraged for therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

Anticancer Activity

Studies have shown that certain derivatives possess anti-proliferative effects against various cancer cell lines. For instance:

  • Selectivity : Compounds derived from this structure have demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : The presence of the trifluoromethyl group enhances the compound's ability to inhibit cancer cell growth by affecting metabolic pathways involved in cell proliferation .

Antimicrobial Activity

Research has highlighted the compound's potential against bacterial pathogens:

  • Chlamydia trachomatis : Some derivatives have shown selective inhibition of Chlamydia growth without affecting host cell viability, indicating their potential as lead compounds for new antibacterial agents .
  • Broad-Spectrum Effects : Other studies suggest that modifications to the trifluoromethyl group can enhance antimicrobial efficacy against a range of bacteria .

Case Studies and Research Findings

StudyFindings
Derivatives exhibited selective antichlamydial activity without host toxicity.
Electrophilic nature facilitates interactions with nucleophiles, leading to potential therapeutic applications.
Inclusion of trifluoromethyl groups in analogs increased potency for inhibiting key biological targets.

Synthesis and Applications

The synthesis of this compound involves several methods that allow for the introduction of the trifluoromethyl group effectively. Its applications extend beyond medicinal chemistry:

  • Industrial Chemistry : Used as an intermediate in the synthesis of fine chemicals and agrochemicals.
  • Drug Development : Ongoing research is focused on developing new therapeutic agents utilizing this compound as a scaffold .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The most common synthesis involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include temperature (typically 0–25°C), stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion), and reaction time (monitored by TLC or HPLC). Industrial methods optimize these conditions for high purity (>95%) and yield, often using inert solvents like dichloromethane to minimize side reactions .

Q. How does this compound function as a sulfonylation reagent in organic synthesis?

  • Mechanistic Insight: The compound acts as an electrophilic sulfonylation reagent, targeting nucleophiles such as alcohols, amines, and carboxylic acids. The sulfonyl chloride group (-SO₂Cl) undergoes substitution reactions, forming sulfonamides, sulfonate esters, or sulfonic acids. Its trifluoromethoxy group enhances electrophilicity via electron-withdrawing effects, accelerating reactivity compared to non-fluorinated analogs .

Q. What safety precautions are necessary when handling this compound?

  • Safety Protocol: Store in a dry, sealed container under inert gas (e.g., N₂) to prevent hydrolysis. Use PPE (gloves, goggles, N95 mask) and work in a fume hood to avoid inhalation of vapors, which are strong irritants. Contaminated waste should be segregated and treated by licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during sulfonylation?

  • Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) improve solubility and reduce hydrolysis.
  • Base Selection: Triethylamine or pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation.
  • Temperature Control: Lower temperatures (0–5°C) minimize unwanted oxidation or polymerization.
  • Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate before side products dominate .

Q. What analytical techniques are recommended for characterizing reaction intermediates and products?

  • Analytical Workflow:

  • NMR Spectroscopy: ¹⁹F NMR quantifies trifluoromethoxy group integrity; ¹H/¹³C NMR identifies substitution patterns.
  • Mass Spectrometry: High-resolution MS confirms molecular ions and fragmentation pathways.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives (e.g., sulfonamides) .

Q. How do electronic effects of the trifluoromethoxy group influence the compound's reactivity compared to other sulfonyl chlorides?

  • Comparative Analysis: The -OCF₃ group is a stronger electron-withdrawing substituent than -CH₃ or -OCH₃, increasing the electrophilicity of the sulfonyl chloride. This enhances reactivity in nucleophilic substitutions but may reduce stability in protic solvents. For example, this compound reacts faster with primary amines than 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride .

Q. What strategies are effective in resolving data contradictions when this compound exhibits variable reactivity across different substrates?

  • Troubleshooting Approach:

  • Purity Checks: Confirm reagent purity via GC or HPLC; trace moisture or HCl can deactivate the sulfonyl chloride.
  • Substrate Screening: Test steric/electronic effects using substituted pyridines or benzyl alcohols.
  • Kinetic Studies: Compare reaction rates under identical conditions to isolate steric vs. electronic contributions.
  • Computational Modeling: DFT calculations predict reactivity trends, explaining discrepancies in experimental yields .

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